2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-hydroxybenzaldehyde with benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol or hydroquinone derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and anti-oxidative properties.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Coumarin: A structurally related compound with diverse biological activities.
Properties
Molecular Formula |
C15H10O3 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ |
InChI Key |
BAYNHPXTNUSVIZ-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |
Origin of Product |
United States |
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